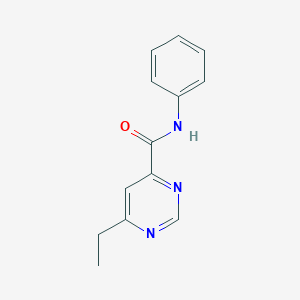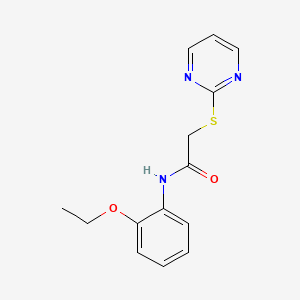![molecular formula C14H18N6O2S B15115447 6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine](/img/structure/B15115447.png)
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine is a complex heterocyclic compound that features both morpholine and purine moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.
Introduction of the Thiomorpholine Moiety: The thiomorpholine moiety can be introduced via a reaction with thiomorpholine-4-carbonyl chloride under basic conditions.
Coupling with Purine: The final step involves coupling the morpholine derivative with a purine precursor under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine moiety, especially at positions 6 and 9.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the morpholine and purine rings.
Reduction: Reduced forms of the compound with potential removal of oxygen functionalities.
Substitution: Substituted purine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application but may include inhibition of enzyme activity or interference with nucleic acid synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-dimethyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
- 6-methyl-2-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]pyridine-3-carbonitrile
Uniqueness
6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-9H-purine is unique due to its combination of morpholine and purine moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C14H18N6O2S |
|---|---|
Molekulargewicht |
334.40 g/mol |
IUPAC-Name |
[4-(7H-purin-6-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C14H18N6O2S/c21-14(19-2-5-23-6-3-19)10-7-20(1-4-22-10)13-11-12(16-8-15-11)17-9-18-13/h8-10H,1-7H2,(H,15,16,17,18) |
InChI-Schlüssel |
VFTKGDJOZUHXQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(CN1C2=NC=NC3=C2NC=N3)C(=O)N4CCSCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]pentan-1-one](/img/structure/B15115383.png)
![2-(4-{[(5-Fluoro-6-methylpyrimidin-4-yl)(methyl)amino]methyl}piperidin-1-yl)pyridine-4-carbonitrile](/img/structure/B15115384.png)
![3-[5-(Oxane-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-6-phenylpyridazine](/img/structure/B15115386.png)
![1-(1-isopropyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B15115388.png)
![4,4-Difluoro-1-[1-(4-methanesulfonylphenyl)piperidine-4-carbonyl]piperidine](/img/structure/B15115391.png)
![butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine](/img/structure/B15115394.png)
![2-({1-[(2,6-Difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B15115409.png)
![4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidine](/img/structure/B15115419.png)
![1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one](/img/structure/B15115420.png)
![4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-2-(morpholine-4-carbonyl)morpholine](/img/structure/B15115432.png)
![1-(5-fluoro-2-thienyl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15115435.png)

![3-(2-methoxyethyl)-1-[1-(9-methyl-9H-purin-6-yl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B15115451.png)
